molecular formula C9H15BrN4O B13544909 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide

Cat. No.: B13544909
M. Wt: 275.15 g/mol
InChI Key: BDUCMSAAJAYTCB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.

    Attachment to the Pentanamide Backbone: The 4-bromo-1H-pyrazole is then coupled with a suitable amine precursor, such as 2-amino-2-methylpentanoic acid, through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.

    Condensation Reactions: The amino group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the amide or pyrazole ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacology: Investigated for its potential as a drug candidate due to its unique structure.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the amino and amide groups.

    2-Amino-2-methylpentanoic acid: Contains the amino and amide groups but lacks the pyrazole ring.

Uniqueness

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide is unique due to the combination of the pyrazole ring with a bromine substituent and the amino-amide backbone. This combination provides distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanamide

InChI

InChI=1S/C9H15BrN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15)

InChI Key

BDUCMSAAJAYTCB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)N)N1C=C(C=N1)Br

Origin of Product

United States

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